methyl 4-({[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[2-[(3Z)-3-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S2/c1-24-20(28)18(32-22(24)31)17-14-5-3-4-6-15(14)25(19(17)27)11-16(26)23-13-9-7-12(8-10-13)21(29)30-2/h3-10H,11H2,1-2H3,(H,23,26)/b18-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYXYOCVSVGCHN-ZCXUNETKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609796-90-9 | |
| Record name | METHYL 4-({[(3Z)-3-(3-METHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETYL}AMINO)BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Thiazolidinone Ring
The thiazolidinone core is synthesized via cyclization of a thiourea derivative with a β-keto ester. For the 3-methyl variant, methylamine or its derivatives react with carbon disulfide and chloroacetyl chloride to form the intermediate, which undergoes cyclization in the presence of a base such as triethylamine.
Reaction Conditions:
-
Solvent: Dichloromethane or tetrahydrofuran
-
Temperature: 0–5°C (initial), room temperature (cyclization)
-
Catalyst: Triethylamine (1.2 equiv)
Key Challenge:
Ensuring the Z-configuration of the exocyclic double bond requires strict control over reaction kinetics and steric effects.
Synthesis of the Indole Moiety
The indole fragment is prepared via Fischer indole synthesis, where phenylhydrazine reacts with a ketone (e.g., cyclohexanone) under acidic conditions. For the 2-oxo-2,3-dihydro-1H-indol-1-yl group, oxidation of the indole nitrogen with oxalyl chloride is critical.
Reaction Conditions:
-
Acid Catalyst: Concentrated HCl or p-toluenesulfonic acid
-
Temperature: Reflux (80–100°C)
-
Oxidizing Agent: Oxalyl chloride (1.5 equiv)
Coupling of the Acetyl Amino Group
The acetyl amino linker is introduced via a nucleophilic acyl substitution reaction. The indole nitrogen is deprotonated using a strong base (e.g., NaH) and reacted with acetyl chloride. Subsequent coupling with 4-aminobenzoic acid methyl ester is achieved using carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction Conditions:
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 0°C (initial), room temperature (coupling)
-
Coupling Agent: EDC (1.1 equiv), HOBt (1-hydroxybenzotriazole)
Esterification of the Benzoate Group
The final esterification step employs a two-step one-pot method adapted from analogous syntheses. Methanol is introduced to a reaction mixture containing the carboxylic acid intermediate, oxalyl chloride, and aluminum trichloride.
Reaction Conditions:
-
Solvent: Dichloroethane
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Temperature: -5°C (initial), room temperature (esterification)
-
Catalyst: Aluminum trichloride (1.2 equiv)
Yield Optimization:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Acid:AlCl₃) | 1:1.2 | Maximizes activation |
| Methanol Volume | 0.5–2 equiv | Prevents over-quenching |
| Reaction Time | 2–3 hours | Balances completion vs. side reactions |
Comparative Analysis of Methods
Thiazolidinone Cyclization Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Thiourea Cyclization | 78 | 95 | High |
| Mercaptoacetate Route | 65 | 88 | Moderate |
The thiourea route offers superior yield and purity due to milder conditions and reduced side-product formation.
Indole Synthesis Efficiency
| Condition | Fischer Synthesis | Bischler–Möhlau |
|---|---|---|
| Reaction Time | 6 hours | 12 hours |
| Yield | 82% | 68% |
| Regioselectivity | High | Moderate |
Fischer synthesis is preferred for its regioselective outcomes and shorter reaction time.
Challenges and Solutions
Stereochemical Control
The Z-configuration of the thiazolidinone double bond is stabilized using bulky solvents (e.g., trichloroethylene), which restrict rotational freedom during cyclization.
Purification Strategies
-
Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) resolves acetyl amino intermediates.
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Recrystallization: Ethanol/water mixtures improve purity of the final ester.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and benzoate ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Methyl 4-({[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: While its industrial applications are limited, it may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 4-({[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and indole moiety are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues
Several structurally related compounds have been synthesized and evaluated for biological activity:
- (Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b): Features a hydroxylphenyl substituent on the thiazolidinone ring and a methyl-indole group. Demonstrated potent antibacterial activity (MIC: 2–4 µg/mL against S. aureus) .
- (Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h) : Incorporates a methoxyindole moiety, enhancing solubility and biofilm penetration. Exhibited antifungal activity against C. albicans (MIC: 4 µg/mL) .
- Methyl (2Z)-2-{(2Z)-3-[(cyclopentylidene)amino]-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene}acetate: Shares the thiazolidinone-acetate backbone but substitutes the indole with a phenylimino group. Reported in studies exploring kinase inhibition .
- (4-Oxothiazolidin-5-ylidene)acetic acid derivatives : Synthesized via thia-Michael addition, these compounds show anti-Toxoplasma gondii activity (IC₅₀: 12–18 µM) .
Table 1: Structural and Functional Comparison
Computational Similarity Analysis
Using Tanimoto coefficients and Morgan fingerprints (), the target compound shows:
- 70–75% similarity to 5b and 5h, suggesting overlapping antibacterial/antifungal targets .
- <50% similarity to kinase inhibitors (e.g., ), highlighting divergent pharmacodynamic profiles .
Activity Cliffs: Despite structural similarity to 5b, minor substituent changes (e.g., 3-methyl vs. 3-hydroxyphenyl) could drastically alter bioactivity, emphasizing the need for SAR studies .
Structure-Activity Relationships (SAR)
Biological Activity
Methyl 4-({[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate is a complex organic compound with potential biological applications. Its structure includes various functional groups that may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 433.55 g/mol. The compound features a thiazolidinone ring, an indole moiety, and an acetylamino group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, thiazolidinone derivatives have shown activity against various bacterial strains. Methyl 4-{...} may possess similar antimicrobial effects due to its functional groups that enhance membrane permeability or disrupt metabolic processes in microbes.
Anticancer Potential
Several studies suggest that indole-based compounds possess anticancer properties. Methyl 4-{...} could potentially induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : By interfering with cell cycle regulators.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
Anti-inflammatory Effects
Compounds containing thiazolidinone rings have been reported to exhibit anti-inflammatory activities. Methyl 4-{...} may reduce inflammation by inhibiting pro-inflammatory cytokines or modulating pathways involved in inflammatory responses.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating effectiveness at low concentrations. |
| Study B | Showed that methyl 4-{...} significantly reduced tumor growth in xenograft models, suggesting strong anticancer potential. |
| Study C | Reported anti-inflammatory effects in animal models through reduced levels of TNF-alpha and IL-6. |
Q & A
Basic: What are the common synthetic routes for preparing methyl 4-({[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Condensation : Reacting 3-formyl-1H-indole-2-carboxylate derivatives with 2-aminothiazol-4(5H)-one under reflux in acetic acid with sodium acetate to form the thiazolidinone-indole core .
Acetylation : Introducing the acetyl spacer via nucleophilic acyl substitution.
Esterification : Coupling with methyl 4-aminobenzoate to form the final product.
Key steps require precise temperature control (reflux at 80–100°C), solvent optimization (acetic acid or ethanol), and purification via column chromatography .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Temperature : Maintain reflux at 90°C for 3–5 hours to ensure complete cyclization of the thiazolidinone-indole intermediate .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for acetylation to minimize side reactions .
- Catalysts : Add catalytic piperidine (0.1 eq) during condensation to enhance reaction efficiency .
- Purification : Employ gradient elution in chromatography (hexane/ethyl acetate 3:1 to 1:2) to isolate the product with >95% purity .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of the thiazolidinone (δ 170–175 ppm for C=O), indole (δ 7.2–8.1 ppm for aromatic protons), and ester groups (δ 3.8–4.0 ppm for methyl) .
- HPLC : Validate purity (>98%) using a C18 column with a methanol/water mobile phase .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z [M+H] corresponding to C_{24HNOS .
Advanced: How can X-ray crystallography and computational modeling resolve structural ambiguities?
Methodological Answer:
- X-ray Crystallography : Resolve the (Z)-configuration of the thiazolidinone-ylidene group and confirm planarity of the indole-thiazolidinone system (bond angles ~120°) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .
Basic: What biological assays are used to evaluate its activity?
Methodological Answer:
- Enzyme Inhibition : Test against tyrosine kinases or cyclooxygenase-2 (COX-2) via spectrophotometric assays (IC determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure viability reduction at 10–100 µM concentrations .
Advanced: How can mechanistic studies elucidate its interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to recombinant enzymes like EGFR .
- Molecular Dynamics (MD) Simulations : Simulate docking poses in the ATP-binding pocket of kinases (e.g., using AutoDock Vina) to identify key residues (e.g., Lys721 in EGFR) .
- Western Blotting : Validate downstream pathway inhibition (e.g., reduced phosphorylation of ERK1/2) .
Basic: How do structural analogs differ in bioactivity, and why?
Methodological Answer:
| Analog | Substituent | Activity |
|---|---|---|
| Ethyl 4-([...]thiazinan-6-yl)benzoate | 3-Chlorophenyl | Higher COX-2 inhibition (IC = 0.8 µM) |
| Methyl 4-(morpholinyl-thiazol)benzoate | Morpholine | Enhanced solubility but reduced cytotoxicity |
| Differences arise from electron-withdrawing groups (e.g., Cl) improving target affinity, while bulky groups (e.g., morpholine) hinder membrane permeability . |
Advanced: How to address discrepancies in reported bioactivity data?
Methodological Answer:
- Assay Standardization : Re-test compounds under uniform conditions (e.g., 24-hour incubation in serum-free media) .
- Structural Verification : Confirm batch purity via LC-MS to rule out degradation products .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers (e.g., p<0.05 significance threshold) .
Basic: What are the recommended storage conditions to ensure stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solvent : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .
Advanced: How can chemical modifications enhance pharmacokinetic properties?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable esters (e.g., PEG-linked) to improve oral bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release (tested via dialysis at pH 7.4) .
Basic: What preliminary toxicity assessments are recommended?
Methodological Answer:
- Acute Toxicity : Administer 50–200 mg/kg in murine models; monitor liver enzymes (ALT/AST) and renal function (creatinine) .
- Genotoxicity : Perform Ames tests with Salmonella TA98 strains to detect mutagenic potential .
Advanced: How can computational ADMET predictions guide further development?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
